molecular formula C17H19N5O3S B2704712 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 736166-66-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B2704712
CAS No.: 736166-66-8
M. Wt: 373.43
InChI Key: LKUCXDTVACDNEK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Radioligand Development for Imaging

One significant application in scientific research for compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide is in the development of radioligands for imaging. The synthesis of [18F]PBR111, a radioligand aimed at imaging the translocator protein (18 kDa) with positron emission tomography (PET), exemplifies this. This radioligand was developed from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcasing the potential of similar compounds in radiopharmaceutical development for neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Anticancer Agents

Compounds with the pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. A notable study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, finding some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug. This highlights the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).

Coordination Complexes and Antioxidant Activity

Another research avenue involves the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have been shown to exhibit significant antioxidant activity. The study on novel Co(II) and Cu(II) coordination complexes revealed how hydrogen bonding in the self-assembly process influences antioxidant properties, providing insights into the potential use of these compounds in oxidative stress-related applications (Chkirate et al., 2019).

Synthesis of Novel Isoxazolines and Isoxazoles

Compounds structurally related to this compound are also explored for the synthesis of novel isoxazolines and isoxazoles. Through the intramolecular cyclization and subsequent reactions, these derivatives offer a broad range of applications in chemical synthesis and potential biological activities (Rahmouni et al., 2014).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-24-13-4-3-11(7-14(13)25-2)5-6-18-15(23)9-26-17-12-8-21-22-16(12)19-10-20-17/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCXDTVACDNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.